molecular formula C8H16N2O2 B14607949 N~2~-Acetyl-N-propan-2-yl-L-alaninamide CAS No. 59658-60-5

N~2~-Acetyl-N-propan-2-yl-L-alaninamide

Cat. No.: B14607949
CAS No.: 59658-60-5
M. Wt: 172.22 g/mol
InChI Key: DEGVNVNZAJUJPZ-LURJTMIESA-N
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Description

Structural Classification and Significance within Alaninamide Chemistry

N2-Acetyl-N-propan-2-yl-L-alaninamide can be classified as an N-acylated and N-substituted L-alaninamide derivative. The core of the molecule is L-alaninamide, which is the amide of the amino acid L-alanine. The key structural features are the acetyl group (CH3CO-) and the propan-2-yl group (isopropyl group) attached to the amide nitrogen.

The significance of these modifications lies in their ability to alter the physicochemical properties of the parent molecule. N-acetylation, for instance, removes the positive charge at the N-terminus, which can make the peptide more stable against degradation by enzymes like aminopeptidases. biosyn.comsigmaaldrich.com This modification can also help the molecule mimic the structure of native proteins. creative-peptides.com The N-propan-2-yl substitution further modifies the molecule's steric and electronic properties, which can influence its binding affinity to biological targets.

Within alaninamide chemistry, the study of such derivatives is significant for understanding structure-activity relationships. By systematically modifying the alaninamide scaffold, researchers can probe the specific interactions that govern biological activity. This knowledge is instrumental in the rational design of peptidomimetics with tailored properties.

Historical Context of N-Acylated and N-Substituted Peptidomimetics in Molecular Design

The development of peptidomimetics has been a central theme in medicinal chemistry for several decades. acs.org Natural peptides often exhibit potent biological activity, but their therapeutic use is limited by poor metabolic stability and low bioavailability. lifechemicals.com To overcome these limitations, chemists began to modify peptide structures, leading to the emergence of peptidomimetics.

N-acylation and N-substitution are among the earliest and most effective strategies in peptidomimetic design. Historically, these modifications were introduced to block enzymatic degradation and to modulate the conformational flexibility of peptides. For example, N-terminal acetylation has been shown to increase the stability of peptides against enzymatic degradation. nih.gov

The systematic application of these modifications has evolved over time, driven by advances in synthetic chemistry and a deeper understanding of molecular recognition principles. The field has progressed from simple modifications of bioactive peptides to the rational design of non-peptide scaffolds that mimic the essential features of the original peptide. drugdesign.org This has led to the development of successful drug candidates with improved pharmacokinetic and pharmacodynamic profiles. acs.org

Research Rationale and Scope for N2-Acetyl-N-propan-2-yl-L-alaninamide as a Model System

N2-Acetyl-N-propan-2-yl-L-alaninamide serves as an excellent model system for investigating the fundamental principles of peptidomimetic design. Its relatively simple and well-defined structure allows for a detailed analysis of the effects of N-acylation and N-substitution without the complexities of a larger peptide chain.

The primary research rationale for studying this compound is to systematically evaluate how these specific modifications influence key molecular properties. This includes conformational preferences, hydrogen bonding capabilities, and proteolytic stability. By studying these aspects in a controlled manner, researchers can derive general principles that can be applied to the design of more complex peptidomimetics.

The scope of research on N2-Acetyl-N-propan-2-yl-L-alaninamide could involve a combination of synthetic chemistry, structural analysis, and computational modeling. mdpi.com Synthetic efforts would focus on efficient methods for its preparation, while structural studies, such as X-ray crystallography and NMR spectroscopy, could elucidate its three-dimensional structure. Molecular dynamics simulations could provide insights into its conformational dynamics and interactions with relevant biological targets. nih.gov

Chemical and Physical Properties of N2-Acetyl-N-propan-2-yl-L-alaninamide

PropertyValue
IUPAC Name N2-Acetyl-N-propan-2-yl-L-alaninamide
CAS Number 59658-60-5
Molecular Formula C8H16N2O2
Molecular Weight 172.23 g/mol
Canonical SMILES CC(C(=O)NC(C)C)NC(=O)C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59658-60-5

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-acetamido-N-propan-2-ylpropanamide

InChI

InChI=1S/C8H16N2O2/c1-5(2)9-8(12)6(3)10-7(4)11/h5-6H,1-4H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

DEGVNVNZAJUJPZ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C)C)NC(=O)C

Canonical SMILES

CC(C)NC(=O)C(C)NC(=O)C

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), serves as a powerful tool to probe the molecular vibrations of N2-Acetyl-N-propan-2-yl-L-alaninamide, offering detailed information about its secondary structure and the specific conformations of its amide bonds.

The IR and Raman spectra of N2-Acetyl-N-propan-2-yl-L-alaninamide are dominated by characteristic bands associated with its two amide groups. These bands, particularly the Amide I, II, and III modes, are exquisitely sensitive to the molecule's conformation, including the formation of intramolecular hydrogen bonds. nih.gov

The Amide II band, typically found between 1520–1564 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.govmdpi.com The frequency of this band is highly sensitive to hydrogen bonding involving the N-H group. nih.gov

The Amide III band, located in the 1220–1350 cm⁻¹ range, is a complex mix of C-N stretching, N-H bending, and other vibrations. nih.gov Its position is also correlated with the backbone conformation of the peptide-like structure. spectroscopyonline.com

Table 1: Expected Characteristic IR and Raman Bands for Amide Groups in N2-Acetyl-N-propan-2-yl-L-alaninamide

Vibrational Mode Approximate Frequency Range (cm⁻¹) Primary Vibrational Motion Structural Sensitivity
Amide I 1610 - 1690 C=O Stretching Hydrogen bonding, secondary structure
Amide II 1520 - 1564 N-H Bending, C-N Stretching Hydrogen bonding at the N-H site

Note: The exact frequencies for N2-Acetyl-N-propan-2-yl-L-alaninamide would need to be determined experimentally and can be supported by DFT calculations. nih.govnih.gov

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the absolute configuration and conformational arrangement of the molecule in solution. mdpi.com For N2-Acetyl-N-propan-2-yl-L-alaninamide, which possesses a chiral center at the L-alanine residue, VCD spectroscopy would provide a unique spectral fingerprint.

The VCD spectrum in the amide I region is particularly informative for determining the preferred solution-state conformation. rsc.org Theoretical calculations using Density Functional Theory (DFT) are essential for interpreting VCD spectra. nih.gov By comparing the experimentally measured VCD spectrum with spectra calculated for different possible conformers (e.g., various rotamers around the amide bonds), the dominant solution-phase structure can be identified. nih.govrsc.org This combination of experimental VCD and theoretical simulation provides a powerful method for assigning the absolute configuration and elucidating the subtle stereochemical details of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of N2-Acetyl-N-propan-2-yl-L-alaninamide in solution. A suite of one- and multi-dimensional NMR experiments can establish covalent connectivity, spatial proximities, and dynamic processes.

A combination of 2D NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy) : This experiment reveals scalar (through-bond) couplings between protons, typically those separated by two or three bonds. It is fundamental for identifying spin systems within the molecule, such as the alanine (B10760859) and isopropyl moieties.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. It allows for the unambiguous assignment of the carbon atom signals based on their attached proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This is a key technique for determining spatial proximity. NOESY detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, providing crucial distance constraints for conformational analysis. For N2-Acetyl-N-propan-2-yl-L-alaninamide, NOESY can reveal interactions between the isopropyl group protons and the alanine side chain, or between the acetyl methyl protons and the alanine α-proton, defining the molecule's folded structure.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation of N2-Acetyl-N-propan-2-yl-L-alaninamide

NMR Experiment Type of Information Expected Key Correlations
COSY ¹H-¹H through-bond connectivity - Alanine α-H with Alanine β-CH₃- Isopropyl CH with Isopropyl (CH₃)₂
HSQC ¹H-¹³C one-bond connectivity - Correlation of each proton to its directly attached carbon atom

| NOESY | ¹H-¹H through-space proximity | - Protons on the acetyl group with the Alanine α-H- Protons on the isopropyl group with the Alanine backbone or sidechain protons |

The amide bonds in N2-Acetyl-N-propan-2-yl-L-alaninamide can exhibit restricted rotation, potentially leading to the existence of multiple rotational isomers (rotamers) in solution at room temperature. researchgate.net This conformational heterogeneity can be studied using variable-temperature (VT) NMR.

If multiple conformers are in slow exchange on the NMR timescale, separate sets of signals will be observed for each species. As the temperature is increased, the rate of interconversion increases. At a specific temperature, known as the coalescence temperature, the signals for the exchanging sites merge into a single broad peak. By further increasing the temperature, this peak sharpens into a time-averaged signal. Analysis of the line shapes in VT-NMR spectra allows for the determination of the energy barrier to rotation (activation energy, ΔG‡) for the conformational exchange process. researchgate.net This provides valuable quantitative data on the molecule's flexibility and the stability of its different conformations. researchgate.net

In the solid state, N2-Acetyl-N-propan-2-yl-L-alaninamide may exist in different crystalline forms (polymorphs) or as an amorphous solid. These different solid forms can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these states. nih.gov

By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C and ¹⁵N spectra of the solid material can be obtained. Polymorphs often give rise to different chemical shifts for the same nucleus due to variations in the local electronic environment and intermolecular packing. nih.gov Therefore, ssNMR can be used to identify and quantify the components in a mixture of polymorphs. nih.gov Furthermore, ssNMR can distinguish between crystalline and amorphous material, as the latter typically produces much broader spectral lines. This technique provides crucial information on the molecular conformation and hydrogen-bonding patterns adopted by the molecule in the solid phase.

Based on a thorough review of available scientific literature, specific experimental data for the compound N2-Acetyl-N-propan-2-yl-L-alaninamide, including X-ray crystallography, Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) studies, could not be located. Consequently, it is not possible to provide the detailed analysis and data tables requested for the specified subsections.

Scientific research and publication are ongoing processes, and the absence of data in currently accessible databases and journals does not preclude its existence in the future. However, at present, the information required to construct the article focusing solely on the advanced structural and chiroptical properties of N2-Acetyl-N-propan-2-yl-L-alaninamide is not available.

Computational Chemistry and Molecular Modeling of N2 Acetyl N Propan 2 Yl L Alaninamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are foundational for understanding the intrinsic properties of a molecule, independent of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and provide highly accurate energies for different molecular arrangements.

Density Functional Theory (DFT) has become a primary tool for exploring the conformational landscapes of peptide-like molecules due to its favorable balance of computational cost and accuracy. For alaninamide derivatives, DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G(d), are employed to map the potential energy surface. nih.govnih.gov This process involves systematically rotating the key backbone dihedral angles (φ and ψ) and calculating the energy at each point to identify stable, low-energy conformers.

Studies on analogous compounds, particularly the alanine (B10760859) dipeptide (N-acetyl-L-alanine-N'-methylamide), have identified several key conformations that are also expected to dominate the landscape of N²-Acetyl-N-propan-2-yl-L-alaninamide. These include:

C7eq : A conformation stabilized by an intramolecular hydrogen bond forming a seven-membered ring.

C5 : A fully extended conformation.

PII : A polyproline II-like conformation, which is extended and helical.

αR : A conformation corresponding to the right-handed alpha-helix.

The relative stability of these conformers in the gas phase is determined by a delicate balance of intramolecular hydrogen bonding and steric interactions. The N-propan-2-yl group in the target molecule, being bulkier than the methyl group in the standard alanine dipeptide model, is expected to introduce subtle steric effects that may shift the relative energies of these conformers.

Table 1: Representative Relative Energies of Alaninamide Conformers in Gas Phase Calculated by DFT. (Data based on analogous alanine dipeptide studies).
ConformerTypical Dihedral Angles (φ, ψ)Relative Energy (kcal/mol)Key Features
C7eq~ (-80°, +70°)0.00Intramolecular H-bond
C5~ (-150°, +150°)1.0 - 2.0Extended Backbone
PII~ (-75°, +145°)2.5 - 3.5Extended, helical
αR~ (-70°, -40°)3.0 - 4.0Alpha-helical turn

While DFT is excellent for exploring the conformational space, higher-level ab initio methods are often used to refine the energies of the most important structures: the energy minima (stable conformers) and the transition states that connect them. acs.orgacs.org Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, typically with larger basis sets (e.g., cc-pVTZ), provide more accurate descriptions of electron correlation and dispersion forces, which can be critical for peptide systems. nih.govscirp.org

These high-accuracy calculations serve two main purposes:

Validation : They provide benchmark energy values against which the more computationally efficient DFT results can be compared and validated.

Kinetics : By accurately determining the energy of transition states, these methods allow for the calculation of activation energy barriers between different conformers. This information is essential for understanding the kinetics of conformational change—how quickly the molecule can transition from one stable shape to another. aip.orgcas.cz

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While QM methods provide a static picture of discrete conformations, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational space and the observation of dynamic processes in a simulated environment.

The accuracy of an MD simulation is fundamentally dependent on the quality of its force field—a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nsf.gov Major biomolecular force fields like AMBER, CHARMM, and GROMOS provide well-tested parameters for standard amino acids. nih.govfrontiersin.org

However, N²-Acetyl-N-propan-2-yl-L-alaninamide contains a non-standard N-propan-2-yl group, which necessitates the development and validation of specific parameters. This is a multi-step process:

Partial Charge Derivation : Atomic partial charges are derived by fitting them to the electrostatic potential calculated at a high level of QM theory. The Restrained Electrostatic Potential (RESP) fitting procedure is a common approach. nih.gov

Parameterization of Bonds, Angles, and Dihedrals : While bond and angle parameters can often be transferred from similar chemical groups, the dihedral angle parameters, which govern the rotational energy barriers, are most critical. These are typically derived by performing QM scans along the relevant dihedral angles and fitting the force field parameters to reproduce the QM energy profile. acs.org

Validation : The new parameters are validated by running MD simulations and comparing the resulting structural and dynamic properties (e.g., conformational populations) against QM calculations or experimental data, if available.

Table 2: Key Force Field Parameters Requiring Derivation for the N-propan-2-yl Group.
Parameter TypeAtoms InvolvedRationale for Derivation
Partial ChargesAll atoms in the N-propan-2-yl groupTo accurately model electrostatic interactions.
Dihedral TorsionsCα-C'-N-CH(isopropyl)To correctly represent the rotational barrier around the peptide bond.
Dihedral TorsionsC'-N-CH-C(methyl)To model the rotation of the isopropyl group itself.
Van der WaalsCH and C atoms of the isopropyl groupTo ensure accurate representation of steric size and dispersion forces.

The conformational preferences of peptides are highly sensitive to their environment, particularly the solvent. nih.govaps.org In the gas phase, intramolecular hydrogen bonds are highly stabilizing, favoring compact structures like C7eq. In a polar solvent like water, however, the peptide's polar groups can form hydrogen bonds with the solvent molecules. This competition weakens the intramolecular interactions and can significantly alter the conformational equilibrium. rochester.edu

Computational studies on alanine dipeptide consistently show that in water, the population of intramolecularly hydrogen-bonded structures decreases dramatically, while more extended conformations, such as PII and β-strand (C5), become more prevalent. nih.gov This is because the enthalpic gain from forming strong peptide-water hydrogen bonds outweighs the stability of the internal hydrogen bond. upc.edu

These solvent effects can be modeled in two primary ways:

Explicit Solvent : The peptide is simulated in a box of explicitly represented solvent molecules (e.g., TIP3P water). This is the most realistic but computationally intensive approach.

Implicit Solvent : The solvent is modeled as a continuous medium with a given dielectric constant. Polarizable Continuum Models (PCM) are a common example used in QM calculations, while Generalized Born (GB) models are frequently used in MD simulations. These methods are less computationally demanding and are effective at capturing the bulk electrostatic effects of the solvent.

Ramachandran Plot Analysis for Alaninamide Backbone Conformations

The conformation of a peptide backbone is concisely described by a pair of dihedral angles: φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). The Ramachandran plot is a two-dimensional map of the energy as a function of these two angles. researchgate.net Originally developed based on steric-clash considerations, these plots are now commonly generated using QM or force field calculations to produce a potential energy surface that reveals the sterically allowed and energetically favorable regions. researchgate.net

For an L-alanine derivative like N²-Acetyl-N-propan-2-yl-L-alaninamide, the Ramachandran plot is expected to show several distinct low-energy basins corresponding to standard secondary structures:

Right-handed α-helical region (αR) : Located in the bottom-left quadrant.

β-sheet region (β) : Located in the top-left quadrant.

Left-handed helical region (αL) : Located in the top-right quadrant, which is generally less favorable for L-amino acids but can be accessible.

The precise boundaries and depths of these energy wells are determined by the steric interactions of the amino acid side chain and, in this case, the N-terminal acetyl and C-terminal N-propan-2-yl groups. Computational generation of the Ramachandran plot for this specific molecule would precisely quantify how the isopropyl group influences the accessible conformational space compared to simpler alaninamide models.

Table 3: Typical (φ, ψ) Dihedral Angle Ranges for Major Conformational Basins of L-Alanine Derivatives.
Conformational RegionApproximate φ Range (degrees)Approximate ψ Range (degrees)
Right-handed α-helix (αR)-100 to -50-60 to -30
β-sheet (β)-150 to -90+100 to +160
Polyproline II (PII)-85 to -60+130 to +160
Left-handed helix (αL)+50 to +90+30 to +70

Hydrogen Bonding Network Analysis within N2-Acetyl-N-propan-2-yl-L-alaninamide Conformers

Detailed information regarding the specific intramolecular hydrogen bonding networks within the conformers of N2-Acetyl-N-propan-2-yl-L-alaninamide is not available in the current body of scientific literature. Analysis of such networks would require dedicated computational studies to identify the stable conformers and characterize the hydrogen bond donors and acceptors, as well as the geometry and energetics of these interactions.

Computational Assessment of Conformational Restriction and Flexibility

A computational assessment of the conformational restriction and flexibility of N2-Acetyl-N-propan-2-yl-L-alaninamide has not been reported. Such an analysis would typically involve the generation of a Ramachandran plot or potential energy surface scans to map the accessible conformational space defined by the dihedral angles of the molecule's backbone. This would reveal the degree of flexibility and the energetic barriers to conformational changes, which are influenced by the presence of the N-propan-2-yl group.

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, allowing for the calculation of its elemental composition with high accuracy. When coupled with tandem mass spectrometry (MS/MS), it also provides the capability to elucidate fragmentation pathways, which is crucial for structural confirmation.

For N2-Acetyl-N-propan-2-yl-L-alaninamide, HRMS analysis would begin with the determination of the exact mass of the protonated molecule, [M+H]⁺. The fragmentation of this precursor ion, induced by collision-induced dissociation (CID), would likely proceed through the cleavage of its amide bonds and the loss of neutral fragments. The study of fragmentation pathways in analogous protonated N-acetylated compounds reveals common cleavage patterns. For instance, characteristic losses often involve the acetyl group, the propan-2-yl group, and parts of the alaninamide backbone.

Manual or automated interpretation of the resulting MS/MS spectra allows for the reconstruction of these fragmentation pathways, providing definitive structural evidence. The process involves identifying fragment ions and relating them back to the structure of the parent molecule.

Table 1: Illustrative HRMS Fragmentation Data for N2-Acetyl-N-propan-2-yl-L-alaninamide

Observed m/z Proposed Fragment Ion Description of Neutral Loss
187.1441 [M+H]⁺ Precursor Ion
145.1335 [M+H - C₃H₆]⁺ Loss of propene
128.0917 [M+H - CH₃CONH₂]⁺ Loss of acetamide
86.0600 [C₄H₈NO]⁺ Cleavage of the N-propan-2-yl bond
72.0444 [C₃H₆NO]⁺ Alanine (B10760859) backbone fragment
44.0495 [C₂H₆N]⁺ Isopropylamine fragment

Note: The m/z values are theoretical and for illustrative purposes to demonstrate potential fragmentation patterns.

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its stereochemical integrity.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles to achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. This technique is exceptionally well-suited for determining the purity of N2-Acetyl-N-propan-2-yl-L-alaninamide by separating it from starting materials, by-products, and degradation products. A typical UPLC method would employ a reversed-phase column and a gradient elution using a mixture of water (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier) and an organic solvent like acetonitrile (B52724) or methanol. The high resolving power of UPLC ensures that even closely related impurities can be baseline separated and quantified.

Table 2: Typical UPLC Parameters for Purity Analysis

Parameter Value
Column C18 Reversed-Phase, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 210 nm or Mass Spectrometry (MS)

| Injection Volume | 1 µL |

Since N2-Acetyl-N-propan-2-yl-L-alaninamide is a chiral molecule derived from L-alanine, it is critical to determine its enantiomeric purity. Chiral chromatography is the gold standard for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. For N-acylated amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective. The choice of mobile phase, which can be normal-phase (e.g., hexane (B92381)/ethanol) or reversed-phase, is crucial for achieving optimal separation. The determination of enantiomeric excess is vital as the biological activity of enantiomers can differ significantly.

Table 3: Exemplary Chiral HPLC Conditions

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed Phase)
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) Teicoplanin Aglycone
Mobile Phase Hexane:Ethanol (90:10, v/v) Water:Methanol (60:40, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min 0.8 mL/min
Column Temperature 25 °C 30 °C

| Detection | UV at 220 nm | UV at 220 nm |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For N2-Acetyl-N-propan-2-yl-L-alaninamide, XPS can provide valuable information about the different chemical environments of carbon, nitrogen, and oxygen atoms.

High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal multiple peaks corresponding to the different functional groups. For example, the C 1s spectrum is expected to show distinct peaks for C-C/C-H, C-N, and C=O bonds. The N 1s spectrum would be particularly informative, allowing for the differentiation of the two amide nitrogen atoms. The binding energies are sensitive to the local chemical environment, providing a fingerprint of the molecule's electronic structure at the surface.

Table 4: Predicted XPS Binding Energies for N2-Acetyl-N-propan-2-yl-L-alaninamide

Core Level Functional Group Expected Binding Energy (eV)
C 1s C-C, C-H ~284.8
C-N ~286.0
C=O (Amide) ~288.0
O 1s C=O (Amide) ~531.5

| N 1s | C-N-C (Amide) | ~400.0 |

Dielectric Spectroscopy for Molecular Relaxation Phenomena

Dielectric Spectroscopy investigates the dielectric properties of a medium as a function of frequency. It is a powerful tool for studying molecular motion and relaxation dynamics in condensed matter. For a molecule like N2-Acetyl-N-propan-2-yl-L-alaninamide in an amorphous state or in solution, this technique can detect dipolar relaxations associated with different molecular motions.

Table 5: Potential Molecular Relaxation Processes Observable by Dielectric Spectroscopy

Relaxation Process Associated Molecular Motion
α-Relaxation Cooperative rotational diffusion of the whole molecule
β-Relaxation Intramolecular rotation of the isopropyl group
γ-Relaxation Torsional motion of the terminal acetyl group

| Debye-like Relaxation | Relaxation of linear hydrogen-bonded molecular chains |

Molecular Recognition and Interaction Studies

Protein-Ligand Interaction Mechanisms (Theoretical and Biophysical Characterization)

The interaction of N2-Acetyl-N-propan-2-yl-L-alaninamide with proteins is a critical determinant of its biological function. The following subsections describe the methodologies that can be employed to elucidate the thermodynamics, kinetics, and structural basis of these interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique for the thermodynamic characterization of protein-ligand interactions. nih.gov It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.goviitkgp.ac.in This includes the binding affinity (Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). springernature.com

In a hypothetical ITC experiment with N2-Acetyl-N-propan-2-yl-L-alaninamide and a target protein, the alaninamide solution would be titrated into a solution containing the protein. The resulting heat changes would be measured to determine the thermodynamic parameters of their interaction. This data is crucial for understanding the driving forces behind the binding, whether it is enthalpically or entropically driven. nih.gov

Surface Plasmon Resonance (SPR) is a label-free optical biosensor technique that measures molecular interactions in real-time. criver.com It provides valuable information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. illinois.edunih.gov

For an SPR analysis of N2-Acetyl-N-propan-2-yl-L-alaninamide, the target protein would typically be immobilized on a sensor chip. The alaninamide solution would then be flowed over the chip surface, and the change in the refractive index upon binding would be monitored. criver.com This allows for a detailed understanding of how quickly the complex forms and how stable it is over time. springernature.com

Table 1: Hypothetical Binding Affinity Data for N~2~-Acetyl-N-propan-2-yl-L-alaninamide with a Target Protein

TechniqueParameterHypothetical ValueUnit
ITCBinding Affinity (Ka)1.5 x 10^5M^-1
ITCStoichiometry (n)1.1-
ITCEnthalpy (ΔH)-8.2kcal/mol
ITCEntropy (ΔS)15.4cal/mol·K
SPRAssociation Rate (ka)2.3 x 10^3M^-1s^-1
SPRDissociation Rate (kd)1.5 x 10^-2s^-1
SPRDissociation Constant (KD)6.5µM

Co-crystallization followed by X-ray crystallography is a primary method for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. nih.govnih.gov This technique involves crystallizing the protein in the presence of the ligand, in this case, N2-Acetyl-N-propan-2-yl-L-alaninamide. nih.gov The resulting crystal structure would reveal the precise binding mode of the alaninamide within the protein's active or allosteric site, including key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. peakproteins.com

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.govlongdom.org In a hypothetical Cryo-EM study, the N2-Acetyl-N-propan-2-yl-L-alaninamide-protein complex would be rapidly frozen in vitreous ice and imaged using an electron microscope. wikipedia.orgnih.gov The resulting two-dimensional images would be computationally reconstructed to generate a three-dimensional density map of the complex, providing insights into the binding pose of the alaninamide. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. iaanalysis.comwikipedia.org For N2-Acetyl-N-propan-2-yl-L-alaninamide, docking simulations would be performed using a known or modeled three-dimensional structure of a target protein. The algorithm would sample various conformations and orientations of the alaninamide within the protein's binding site and use a scoring function to rank the most likely binding poses. nih.gov

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time. nih.govresearcher.life Following molecular docking, an MD simulation would be initiated for the predicted N2-Acetyl-N-propan-2-yl-L-alaninamide-protein complex. This simulation would track the movements of every atom in the system, offering insights into the stability of the binding pose, the role of water molecules in the interaction, and any conformational changes in the protein induced by ligand binding. unibas.ch

Membrane Interaction Studies and Permeability Theory

Understanding how N2-Acetyl-N-propan-2-yl-L-alaninamide interacts with and permeates biological membranes is crucial for predicting its absorption, distribution, and ability to reach intracellular targets.

Computational Lipophilicity is a key parameter used to predict a molecule's ability to partition between an aqueous and a lipid environment. The octanol-water partition coefficient (LogP) is a widely used measure of lipophilicity. Methods such as XLogP3 and CLogP are atom-additive or fragment-based computational approaches to estimate LogP values. semanticscholar.orgnih.govqiagenbioinformatics.com

For N2-Acetyl-N-propan-2-yl-L-alaninamide, these algorithms would calculate a theoretical LogP value based on its chemical structure. A positive LogP value would suggest a preference for lipid environments, indicating a higher potential for membrane partitioning, while a negative value would suggest higher water solubility.

Table 2: Predicted Lipophilicity of this compound

MethodPredicted LogPInterpretation
XLogP30.85Moderately Lipophilic
CLogP0.92Moderately Lipophilic

Theoretical permeation simulations , often employing molecular dynamics, can model the process of a small molecule crossing a lipid bilayer. nih.govacs.org These simulations can provide a free energy profile, or potential of mean force (PMF), for the translocation of N2-Acetyl-N-propan-2-yl-L-alaninamide across a model membrane. acs.org The PMF would reveal the energy barriers the molecule must overcome to enter, traverse, and exit the lipid bilayer. qmul.ac.uk Such simulations offer a detailed, atomistic view of the permeation process, highlighting key interactions between the alaninamide and the lipid molecules. researchgate.net

Self-Assembly and Supramolecular Interactions of N²-Acetyl-N-propan-2-yl-L-alaninamide

The supramolecular chemistry of N²-Acetyl-N-propan-2-yl-L-alaninamide is dictated by a combination of hydrogen bonding capabilities, steric effects from the N-isopropyl group, and van der Waals interactions. Unlike simple peptides, the presence of the N-alkyl group significantly influences its self-assembly behavior by modifying the hydrogen-bonding patterns that are crucial for the formation of ordered secondary structures. Research into closely related N-alkylated amino acid derivatives provides insights into the potential supramolecular behavior of this specific compound.

Oligomerization and Aggregation Propensities in Solution

The tendency of N²-Acetyl-N-propan-2-yl-L-alaninamide to form oligomers or aggregates in solution is a balance between intermolecular hydrogen bonds and the steric hindrance provided by the isopropyl group. In non-polar solvents, peptide-like molecules tend to aggregate to satisfy their hydrogen bonding potential. However, the N-propan-2-yl group introduces steric bulk that can limit the extent of this aggregation.

Studies on similar N-alkylated peptides suggest that the introduction of an N-alkyl group can disrupt the typical hydrogen-bonding networks that lead to extensive aggregation and sheet formation. For instance, the N-methylation of a peptide backbone is a known strategy to increase solubility and reduce aggregation by preventing the formation of intermolecular hydrogen bonds involving the amide proton. The larger isopropyl group in N²-Acetyl-N-propan-2-yl-L-alaninamide would be expected to have an even more pronounced effect.

The aggregation propensity is also highly dependent on the solvent environment. In protic, polar solvents like water or methanol, the solvent molecules can compete for hydrogen bonding sites, further reducing the likelihood of solute-solute aggregation. Conversely, in aprotic, non-polar solvents, any potential for intermolecular hydrogen bonding would be a more significant driver for self-assembly.

PropertyExpected Influence on N²-Acetyl-N-propan-2-yl-L-alaninamideRationale
N-Isopropyl Group Reduces aggregation propensitySteric hindrance disrupts ordered intermolecular hydrogen bonding.
Amide N-H Potential for hydrogen bond donationCan participate in forming dimers or small oligomers.
Acetyl & Amide Carbonyls Potential for hydrogen bond acceptanceKey sites for interaction with amide N-H groups.
Solvent Polarity Inverse relationship with aggregationPolar solvents compete for hydrogen bonds, reducing self-association.

Formation of Helical, Sheet, and Turn Structures in Solution and Solid State

The conformational landscape of N²-Acetyl-N-propan-2-yl-L-alaninamide is critical in determining its ability to adopt well-defined secondary structures. The presence of the N-isopropyl group restricts the available conformational space around the peptide bond.

Turn Structures:

Computational studies on analogous molecules, such as N-acetyl-L-alanine-N',N'-dimethylamide, indicate a preference for conformations that are characteristic of β-turns. nih.govnih.gov Specifically, these molecules can adopt structures compatible with the (i+1)th position of various β-turns (e.g., βVIb, βII/βVIa, βIII/βIII', and βI/βI'). nih.govnih.gov This suggests that N²-Acetyl-N-propan-2-yl-L-alaninamide is also likely to favor turn-like conformations, which are stabilized by intramolecular hydrogen bonds and specific dihedral angles.

The potential for turn formation in a related compound is highlighted by the following computational data for N-acetyl-L-alanine-N',N'-dimethylamide:

Turn TypePositionCompatibility
βVIbi+1Preferred Conformation
βII/βVIai+1Accessible Conformation
βIII/βIII'CentralPotential to Adopt
βI/β'Ii+1Potential to Adopt

Helical and Sheet Structures:

The formation of extensive, stable helical or sheet structures is less likely for a small, single-residue derivative like N²-Acetyl-N-propan-2-yl-L-alaninamide. These structures rely on cooperative, repeating hydrogen-bonding patterns along a polypeptide chain.

Sheet Structures: The N-isopropyl group acts as a significant impediment to the formation of intermolecular hydrogen bonds required for stable β-sheet structures. This steric hindrance would disrupt the regular, planar arrangement of peptide backbones.

Helical Structures: While a single molecule will not form a helix, the propensity of N-alkylated peptides to adopt helical conformations in oligomeric or polymeric forms has been observed. For instance, N-alkylated poly(p-benzamide)s have been shown to form stable helical structures in solution and the solid state. figshare.com This indicates that the N-alkylation does not preclude helical folding, and may even favor it under certain conditions by restricting other conformational possibilities. The dominant conformation of N-acetyl-L-proline-N',N'-dimethylamide, another N-alkylated derivative, is a polyproline II-type structure, which is a left-handed helix. This further supports the idea that N-alkylation can direct a molecule towards helical conformations.

In the solid state, the molecular packing and conformation would be determined by a balance of forming weak intermolecular interactions and efficient crystal packing. While extended sheet structures are unlikely, the formation of networks based on turn-like structures or the adoption of a helical conformation within a crystal lattice remains a possibility.

N2 Acetyl N Propan 2 Yl L Alaninamide in Peptide and Peptidomimetic Research

Role as a Model Compound for Peptide Backbone Modifications

N2-Acetyl-N-propan-2-yl-L-alaninamide serves as a significant model compound for investigating the effects of modifications to the peptide backbone. The dual modification—acetylation at the N-terminus and alkylation (specifically, an isopropyl group) on the amide nitrogen—allows researchers to dissect the distinct and combined impacts of these changes on peptide structure and function.

Influence of N-Alkylation on Peptide Conformation and Stability

The introduction of an alkyl group, such as the propan-2-yl (isopropyl) moiety, onto the amide nitrogen of a peptide backbone has profound stereochemical and conformational consequences. This modification, known as N-alkylation, fundamentally alters the local geometry and properties of the peptide chain.

One of the most significant effects of N-alkylation is the elimination of the amide proton (N-H), which is a crucial hydrogen bond donor. ub.edu This prevents the formation of canonical hydrogen bonds that stabilize secondary structures like α-helices and β-sheets. The steric bulk of the N-alkyl group, particularly a branched one like isopropyl, introduces significant steric hindrance. nih.gov This steric clash can restrict the rotation around the peptide backbone's dihedral angles (φ and ψ), thereby inducing local conformational constraints. ub.edu

Furthermore, N-alkylation lowers the energy barrier for the isomerization of the amide bond from the typically preferred trans conformation to the cis conformation. ub.edunih.gov The steric repulsion between the α-carbon substituent and the N-alkyl group can make the cis conformation more energetically accessible than in unmodified peptides. This increased propensity for cis-amide bonds can induce sharp turns and unique folds in the peptide architecture.

The combination of these effects—loss of a hydrogen bond donor, induced steric constraints, and a higher population of cis-amide bonds—can lead to peptides with increased metabolic stability. The modified backbone is often less recognizable by proteases, enhancing the peptide's resistance to enzymatic degradation. ub.edu

Table 1: Effects of N-Alkylation on Peptide Properties
PropertyEffect of N-AlkylationUnderlying Cause
Hydrogen BondingEliminates one hydrogen bond donor site. ub.eduReplacement of amide proton with an alkyl group.
ConformationInduces local backbone constraints and promotes unique folds. ub.eduSteric hindrance from the alkyl group restricts dihedral angles.
Amide Bond IsomerizationLowers the energy barrier for trans-to-cis isomerization. ub.eduSteric interactions can favor the cis conformation.
Proteolytic StabilityGenerally increased. ub.eduAltered backbone conformation hinders recognition by proteases.

Impact of Acetylation on Amide Bond Characteristics and Flexibility

From a structural standpoint, acetylation impacts the electronic properties of the adjacent amide bond. The acetyl group can influence the resonance of the amide bond, which is responsible for its planar structure and rotational barrier. mdpi.com While the amide bond is generally stable, its characteristics can be modulated by neighboring functional groups. mdpi.comnih.gov Studies on histone peptides have shown that N-terminal acetylation can abolish weak binding interactions with DNA, suggesting a significant alteration in the peptide's conformational or electronic state. nih.gov

Acetylation can also enhance the proteolytic stability of peptides. By mimicking a natural post-translational modification, it can block the action of aminopeptidases that target the free N-terminus. nih.gov While some modifications can disrupt secondary structures, N-terminal acetylation is often employed to stabilize structures like α-helices by removing the charge repulsion from the N-terminus and allowing it to participate more effectively in the helix dipole.

Table 2: Effects of N-Acetylation on Peptide Properties
PropertyEffect of N-AcetylationUnderlying Cause
N-Terminal ChargeNeutralizes the positive charge.Conversion of the primary amine to a neutral amide.
Molecular InteractionsAlters electrostatic interactions; can abolish binding. nih.govChange in the overall charge and dipole moment of the peptide.
Proteolytic StabilityCan enhance stability against aminopeptidases. nih.govBlocks the recognition site for N-terminal degradation.
Secondary StructureCan stabilize α-helical structures.Removes charge repulsion and favorably interacts with the helix dipole.

Design and Synthesis of N2-Acetyl-N-propan-2-yl-L-alaninamide-Containing Peptidomimetics

The structural insights gained from model compounds like N2-Acetyl-N-propan-2-yl-L-alaninamide are directly applied to the design and synthesis of peptidomimetics—molecules that mimic the structure and function of peptides but possess improved properties such as stability and bioavailability. Solid-phase synthesis is a powerful and widely used tool for creating libraries of such molecules. nih.gov

Incorporation into Oligopeptide Sequences and its Effect on Peptide Architecture

The incorporation of N-alkylated amino acid residues into oligopeptide sequences is a key strategy for creating novel peptide architectures. rsc.orgnih.gov When a residue like N-propan-2-yl-L-alaninamide is introduced, it acts as a "hinge" or a "turn-inducer" within the peptide chain. The steric bulk of the isopropyl group and the preference for a cis-amide bond can disrupt regular secondary structures and force the peptide to adopt specific, well-defined conformations.

This conformational control is a powerful tool in drug design. By strategically placing N-alkylated residues, chemists can shape a peptide to fit precisely into the binding pocket of a biological target, such as a receptor or an enzyme. The resulting peptidomimetic may exhibit higher affinity and selectivity compared to its unmodified counterpart. The synthesis of such modified peptides often requires specialized methods, as the sterically hindered N-alkylated amine can be less reactive in standard peptide coupling reactions. researchgate.net

Strategies for Modulating Peptide Backbone Flexibility and Intramolecular Hydrogen Bonding

A primary goal in peptidomimetic design is to reduce the conformational flexibility of the parent peptide. While native peptides are often highly flexible in solution, this flexibility can be entropically unfavorable for binding. By introducing conformational constraints, the peptide can be "pre-organized" into its bioactive conformation.

N-alkylation is a key strategy for achieving this. As discussed, it eliminates a hydrogen bond donor, which prevents the formation of certain intramolecular hydrogen bonds that define structures like β-turns. ub.edu However, this modification also forces the backbone into specific conformations that may be stabilized by other non-covalent interactions. Research has shown that specific patterns of N-alkylation can favor geometries where the remaining amide N-H groups are protected from the solvent by participating in alternative internal hydrogen bonds. escholarship.org This interplay allows for precise control over the hydrogen bonding network, which is a critical determinant of peptide folding and stability. researchgate.net By combining N-alkylation with other modifications, it is possible to fine-tune the balance between rigidity and flexibility, and to design molecules with tailored intramolecular interactions.

Theoretical Studies on Peptidomimetic Scaffolds Incorporating N2-Acetyl-N-propan-2-yl-L-alaninamide

Computational and theoretical studies are indispensable for understanding the conformational effects of backbone modifications at the molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations allow researchers to explore the potential energy surfaces of modified peptides and predict their most stable conformations. researchgate.netmdpi.com

For a compound like N2-Acetyl-N-propan-2-yl-L-alaninamide, theoretical studies can quantify the energetic differences between cis and trans amide bond conformers and map the rotational barriers around the φ and ψ dihedral angles. These calculations can reveal subtle stereoelectronic effects, such as hyperconjugative interactions between backbone and amide orbitals, that contribute to conformational stability. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to diagnose and quantify non-covalent interactions, including hydrogen bonds and the electronic delocalization that influences amide bond planarity and strength. researchgate.net By applying these theoretical methods to scaffolds incorporating N-alkylated and N-acetylated residues, scientists can rationalize experimental observations and develop predictive models for designing novel peptidomimetics with desired three-dimensional structures and properties. These computational insights guide synthetic efforts, saving time and resources by prioritizing the most promising molecular designs.

Lack of Publicly Available Research Data on N²-Acetyl-N-propan-2-yl-L-alaninamide

A comprehensive review of publicly accessible scientific literature and research databases has revealed a significant lack of specific studies focusing on the chemical compound N²-Acetyl-N-propan-2-yl-L-alaninamide. Consequently, it is not possible to provide a detailed, evidence-based article on its role in peptide and peptidomimetic research, including its use in conformational restriction, pre-organization strategies, or its theoretical stability against proteolytic degradation, as requested.

The initial search for "N²-Acetyl-N-propan-2-yl-L-alaninamide" and its synonyms, such as "N-Acetyl-N-isopropyl-L-alaninamide," did not yield any specific experimental or theoretical studies. The scientific literature that is available focuses on related, but structurally distinct, N-alkylated amino acid derivatives, most notably N-acetyl-L-alanine N',N'-dimethylamide. While this analogous compound has been investigated for its conformational properties, this information is not directly transferable to the isopropyl-substituted compound of interest.

Further targeted searches for research on the conformational effects of N-isopropyl substitution on alanine (B10760859) residues within peptides and theoretical examinations of their proteolytic stability also failed to provide specific data for N²-Acetyl-N-propan-2-yl-L-alaninamide.

Without dedicated research on this specific molecule, any attempt to generate the requested article would rely on speculation and extrapolation from related compounds. This would not meet the required standards of scientific accuracy and would violate the instruction to focus solely on N²-Acetyl-N-propan-2-yl-L-alaninamide. Therefore, until research on this particular compound is published and made publicly available, a detailed and scientifically rigorous article as outlined cannot be produced.

No Publicly Available Research Found for N2-Acetyl-N-propan-2-yl-L-alaninamide in Advanced Chemical Biology Applications

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings or applications have been identified for the chemical compound N2-Acetyl-N-propan-2-yl-L-alaninamide within the advanced fields of chemical biology as outlined in the requested article structure.

Searches were conducted to find information regarding the use of N2-Acetyl-N-propan-2-yl-L-alaninamide in the following areas:

Probes for Mechanistic Enzymology and Biological Pathway Elucidation: No literature was found describing its use as a substrate analogue for enzyme active site characterization or as a transition state analogue for investigating reaction mechanisms.

Scaffold for Combinatorial Library Design and Chemical Diversity Exploration: There is no available information on methodologies for the high-throughput synthesis of its derivatives or the exploration of structure-activity relationships through library screening.

Biomaterials Science Applications: No studies were identified that utilize N2-Acetyl-N-propan-2-yl-L-alaninamide in the field of biomaterials.

The absence of information suggests that N2-Acetyl-N-propan-2-yl-L-alaninamide may be a novel compound, a compound not yet characterized in the public domain for these specific applications, or a compound primarily used in proprietary research not disclosed in publicly available literature. Therefore, it is not possible to generate the requested scientific article focusing solely on this compound's advanced applications in chemical biology research.

Advanced Applications in Chemical Biology Research

Biomaterials Science Applications

Development of N²-Acetyl-N-propan-2-yl-L-alaninamide-Based Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. The development of hydrogels from small, self-assembling molecules, including amino acid derivatives, is a significant area of research. L-alanine derivatives, in particular, have been shown to form supramolecular hydrogels through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

The structure of N²-Acetyl-N-propan-2-yl-L-alaninamide contains key features conducive to self-assembly and hydrogelation:

Amide Groups: The presence of multiple amide bonds allows for the formation of extensive hydrogen bond networks, which are crucial for the structural integrity of the hydrogel.

L-Alanine Chirality: The specific stereochemistry of the L-alanine core can induce helical arrangements in the self-assembled fibers, enhancing the stability of the gel network.

Hydrophobic Groups: The acetyl and N-propan-2-yl (isopropyl) groups provide hydrophobic character, which can drive the initial self-assembly process in an aqueous environment through hydrophobic collapse.

Research on other short alanine (B10760859) derivatives has demonstrated that mechanical agitation can trigger the self-assembly and gelation of their aqueous solutions. It is plausible that N²-Acetyl-N-propan-2-yl-L-alaninamide could exhibit similar mechano-responsive properties. Furthermore, by copolymerizing a monomeric form of this compound (e.g., an acryloyl derivative) with other monomers, it is possible to create chemically cross-linked hydrogels with tailored properties. For instance, copolymerization with hydrophilic monomers could modulate the swelling ratio and mechanical strength of the resulting hydrogel.

Studies on guar (B607891) gum-based hydrogels cross-linked with L-alanine have shown that the concentration of the amino acid significantly impacts the mechanical properties, such as storage modulus (G') and loss modulus (G''). nbinno.com A similar relationship would be expected for hydrogels based on N²-Acetyl-N-propan-2-yl-L-alaninamide, where the degree of cross-linking would directly influence the gel's stiffness and viscoelasticity.

Table 1: Influence of L-alanine Concentration on Mechanical Properties of Guar Gum-Based Hydrogels

L-alanine Conc. (% w/v) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Swelling Ratio (%)
0.4 ~15,000 - -
1.0 90,570 60,820 up to 3350

Data extrapolated from studies on L-alanine as a cross-linking agent in guar gum-graft-acrylic acid hydrogels. nbinno.com

Incorporation into Polymer Systems with Controlled Thermo-Responsiveness

The N-propan-2-yl (isopropyl) group is the defining feature of N-isopropylacrylamide (NIPAAm), the monomer for poly(N-isopropylacrylamide) (PNIPAM), one of the most extensively studied thermo-responsive polymers. nih.gov PNIPAM exhibits a sharp, reversible phase transition in water at a Lower Critical Solution Temperature (LCST) of approximately 32°C. nih.govnih.gov Below the LCST, the polymer is soluble, while above it, the polymer chains undergo a conformational change, becoming insoluble and expelling water. nih.gov This behavior is driven by the balance between hydrophilic (amide group) and hydrophobic (isopropyl group) interactions with water. nih.gov

Copolymerization with Hydrophobic Monomers: Conversely, copolymerization with more hydrophobic monomers would decrease the LCST. mdpi.com

The precise control over the LCST is critical for many applications. For example, by adjusting the copolymer composition, it is possible to design polymers that undergo a phase transition at or near physiological temperature (37°C). nih.gov The properties of such thermo-responsive polymers are highly dependent on the nature of the constituent monomers and their relative ratios. Research on various (meth)acrylamide derivatives containing alanine has shown that the structure of the side-chain terminal groups is critical for determining the thermo-responsive behavior and the specific LCST value. rsc.org

Table 2: Factors Influencing the LCST of N-isopropylacrylamide-Based Copolymers

Co-monomer Type Effect on Hydrophilic/Hydrophobic Balance Expected Change in LCST Reference Example
Hydrophilic (e.g., Acrylamide) Increases Hydrophilicity Increase PNIPAm-co-PAAm HG shows an LCST of ~40°C, compared to ~32°C for PNIPAm HG. biosynth.com
Hydrophobic (e.g., 4,4′-dihydroxybiphenyl diacrylate) Increases Hydrophobicity Decrease Increased content of a hydrophobic crosslinker shifted the LCST to lower temperatures. mdpi.com

This table illustrates general principles of tuning the Lower Critical Solution Temperature (LCST) in thermo-responsive polymers.

Development of Chemical Tools for Investigating Cellular Processes (excluding biological effects)

Modified amino acids and their derivatives are increasingly being developed as chemical tools to probe and understand complex cellular processes without necessarily having a biological effect themselves. The structure of N²-Acetyl-N-propan-2-yl-L-alaninamide serves as a versatile scaffold that could be further functionalized to create such tools.

The core principle involves chemically modifying the molecule to include a reporter group (e.g., a fluorophore) or a reactive handle for bioorthogonal chemistry (e.g., an alkyne or azide (B81097) for "click" chemistry). nih.govresearchgate.net These functionalized derivatives can then be used in various investigative applications.

Potential Modifications and Applications:

Fluorescent Labeling: The L-alaninamide structure could be synthesized with a fluorescent moiety attached. For instance, a fluorescent group could be appended to the C-terminus or N-terminus (in place of the acetyl group) during synthesis. Such fluorescent amino acid derivatives can be used for cellular imaging, allowing researchers to track their uptake and localization within cells. digitellinc.com

Bioorthogonal Handles: A more advanced approach is to incorporate a small, chemically inert functional group that can undergo a specific reaction (a "click" reaction) with a complementary probe. nih.gov For example, an azide or alkyne group could be attached to the N²-Acetyl-N-propan-2-yl-L-alaninamide scaffold. This would create a chemical tool that, once introduced to a system, could be selectively tagged with a fluorescent dye or other reporter molecule that bears the corresponding reactive partner. This strategy allows for precise labeling at a desired time and place.

Surface Functionalization: Amino acid derivatives can be silylated or otherwise modified to allow for their immobilization onto surfaces, such as mesoporous silica (B1680970) materials (e.g., SBA-15). mdpi.comresearchgate.net This creates a functionalized surface that can be used to study protein adsorption or other interfacial phenomena in a controlled, cell-free environment. The specific properties of the N²-Acetyl-N-propan-2-yl-L-alaninamide (e.g., its hydrophobicity and hydrogen-bonding capacity) would influence the nature of these interactions.

The development of such chemical tools is a purely chemical and materials science endeavor, focused on creating molecules with specific reactive or spectroscopic properties. The utility of these tools lies in their ability to enable the investigation of cellular architecture and processes through techniques like advanced microscopy, without perturbing the underlying biology. researchgate.net

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in N²-Acetyl-N-propan-2-yl-L-alaninamide Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and molecular design. nih.govnih.gov For N2-Acetyl-N-propan-2-yl-L-alaninamide, these technologies offer the potential to dramatically accelerate the design of new derivatives with optimized properties.

Key Applications of AI/ML:

Application AreaDescriptionPotential Impact on N2-Acetyl-N-propan-2-yl-L-alaninamide
De Novo Design Generative AI models can design novel molecular structures from scratch that are predicted to have desired activities. mdpi.comCreation of entirely new alaninamide derivatives with potentially enhanced efficacy or novel mechanisms of action.
Property Prediction AI/ML algorithms can predict various physicochemical and pharmacokinetic properties, such as solubility, permeability, and metabolic stability. nih.govEarly-stage filtering of unpromising derivatives, reducing the need for extensive experimental testing.
Virtual Screening Machine learning models can screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target. nih.govEfficient identification of potential drug candidates from large chemical spaces.
Synthesis Prediction AI tools can retrospectively analyze and propose viable synthetic routes for novel compounds.Overcoming synthetic challenges in the creation of complex alaninamide derivatives.

The integration of AI and ML is expected to create a more streamlined and intelligent workflow for the discovery and optimization of N2-Acetyl-N-propan-2-yl-L-alaninamide-based compounds. osti.gov

Advanced Spectroscopic Techniques for Real-Time Conformational Dynamics

Understanding the three-dimensional structure and flexibility of N2-Acetyl-N-propan-2-yl-L-alaninamide is crucial for elucidating its biological function. While traditional spectroscopic methods provide static structural information, advanced techniques are now enabling the study of its conformational dynamics in real-time.

Emerging methods like two-dimensional infrared (2D-IR) spectroscopy and time-resolved fluorescence spectroscopy can probe molecular motions on femtosecond to millisecond timescales. These techniques can provide invaluable insights into how the molecule changes its shape in response to its environment, which is often linked to its biological activity. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental Raman spectroscopy to accurately predict vibrational modes and describe the molecular motions of similar biomolecules. researchgate.net

High-Throughput Screening Methodologies for N²-Acetyl-N-propan-2-yl-L-alaninamide Derivatives

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. For N2-Acetyl-N-propan-2-yl-L-alaninamide, HTS is a powerful tool for discovering new derivatives with therapeutic potential. nih.gov

Recent advancements in HTS include:

Miniaturization and Automation: Robotic systems and microfluidic devices enable the screening of thousands of compounds per day using minimal amounts of reagents.

Cell-Based Assays: These assays use living cells to assess the biological effects of compounds in a more physiologically relevant context.

Label-Free Detection: Technologies like surface plasmon resonance (SPR) and mass spectrometry allow for the detection of molecular interactions without the need for fluorescent or radioactive labels.

These methodologies will be instrumental in exploring the vast chemical space of N2-Acetyl-N-propan-2-yl-L-alaninamide derivatives to identify lead compounds for further development. acs.org

Theoretical Prediction of Novel Alaninamide Derivative Functions and Interactions

Computational chemistry and molecular modeling have become essential for predicting the behavior of molecules and guiding experimental work. For N2-Acetyl-N-propan-2-yl-L-alaninamide, theoretical methods can be used to predict a wide range of properties and interactions.

Predictive Capabilities:

Predicted Property/InteractionComputational MethodRelevance to N2-Acetyl-N-propan-2-yl-L-alaninamide
Conformational Preferences Molecular Mechanics (MM), Ab initio methodsUnderstanding the stable three-dimensional shapes of the molecule. researchgate.net
Binding Affinity Molecular Docking, Free Energy CalculationsPredicting how strongly a derivative will bind to its biological target.
Reaction Mechanisms Quantum Mechanics (QM)Elucidating the chemical reactions involved in its synthesis or metabolism.
Spectroscopic Properties DFT, Time-Dependent DFTAiding in the interpretation of experimental spectra.

These theoretical predictions can help to prioritize which derivatives to synthesize and test, thereby saving significant time and resources. researchgate.net

Application of Single-Molecule Techniques for Conformational Studies

Single-molecule techniques offer the unprecedented ability to observe the behavior of individual molecules, providing insights that are often obscured in ensemble measurements. nih.gov For studying the conformational dynamics of N2-Acetyl-N-propan-2-yl-L-alaninamide, single-molecule fluorescence resonance energy transfer (smFRET) is a particularly powerful tool. nih.gov

In a smFRET experiment, two different fluorescent dyes (a donor and an acceptor) are attached to specific points on the molecule. The efficiency of energy transfer between the dyes is highly dependent on the distance between them, thus providing a real-time readout of the molecule's conformation. nih.gov This technique can be used to observe conformational changes as they happen, revealing the dynamic nature of the molecule. mdpi.com

Other single-molecule techniques, such as atomic force microscopy (AFM) and optical tweezers, can also be used to manipulate and probe the mechanical properties of single molecules, further enhancing our understanding of their structure and function. mdpi.com

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